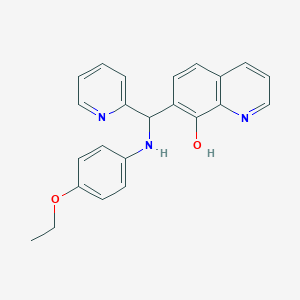

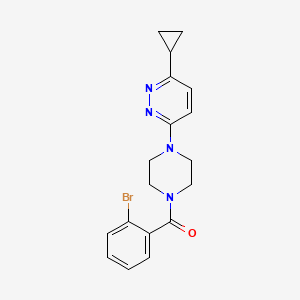

7-(((4-Ethoxyphenyl)amino)(pyridin-2-yl)methyl)quinolin-8-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

"7-(((4-Ethoxyphenyl)amino)(pyridin-2-yl)methyl)quinolin-8-ol" belongs to a class of compounds known for their complex molecular structures and potential for diverse chemical properties and reactions. The compound is of interest due to its unique chemical framework, which allows for a wide range of biological activities and applications in chemical synthesis and material science.

Synthesis Analysis

The synthesis of quinolin-8-ol derivatives involves optimized reactions combining key functional groups under controlled conditions. For example, Patel et al. (2011) describe the synthesis of a novel quinolin-8-ol derivative by reacting aniline with chloromethyl-8-hydroxyquinoline hydrochloride, showcasing a typical pathway for constructing such molecules (Patel, P. N., Patel, K., & Patel, H. S., 2011).

Molecular Structure Analysis

The molecular structure of quinolin-8-ol derivatives is characterized by spectroscopic techniques, including X-ray diffraction analyses. These methods reveal the compound's conformation, bonding patterns, and the presence of functional groups critical to its chemical reactivity and properties. Sun et al. (2007) highlight the structural analysis of nickel complexes bearing N-((pyridin-2-yl)methylene)quinolin-8-amine derivatives, providing insights into the geometrical arrangement and electronic configuration of such molecules (Sun, W.-H., Wang, K., Wedeking, K., Zhang, D., Zhang, S., Cai, J., & Li, Y., 2007).

Chemical Reactions and Properties

Quinolin-8-ol derivatives participate in various chemical reactions, leading to the formation of complex structures and compounds with significant biological activities. These reactions include coupling, cyclization, and complexation with metals, which modify the compound's chemical behavior and biological activities. The study by Patel et al. (2011) mentioned above also touches on the antimicrobial activities of these compounds, indicating their potential utility in medicinal chemistry.

Physical Properties Analysis

The physical properties of quinolin-8-ol derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in material science and pharmaceutical formulations. Xiang et al. (2004) provide an example of characterizing the crystal structure of a related compound, illustrating how these properties are determined and their implications for the compound's utility (Xiang, Wangchun, 2004).

Scientific Research Applications

Antitumor Agents

The synthesis and evaluation of quinoline derivatives have demonstrated significant anticancer activities. These compounds exhibit potent cytotoxicity against various cancer cell lines while maintaining lower inhibitory activity towards normal cell lines. This suggests their potential as clinical trial candidates for cancer treatment (Shih-Ming Huang et al., 2013).

Antibacterial Activity

Quinoline derivatives have been designed and synthesized to target respiratory tract infections, showcasing potent in vitro antibacterial activity against pathogens, including those resistant to other treatments. Their in vivo efficacy against murine pneumonia models further underscores their potential as antibacterial drugs (T. Odagiri et al., 2018).

Chemosensors

Quinoline compounds have been utilized in developing chemosensors for monitoring metal ion concentrations, such as Zn2+, in biological and aqueous samples. These sensors offer high sensitivity and reversibility, important for environmental and health monitoring (G. Park et al., 2015).

Anti-corrosion Applications

The anti-corrosion efficacy of quinoline derivatives for protecting metals in acidic environments has been investigated, highlighting their potential in industrial applications. These studies show how the chemical structure influences corrosion inhibition efficiency, providing insights for developing new corrosion inhibitors (Dhaybia Douche et al., 2020).

Antimicrobial Agents

Synthesis of novel quinoline derivatives has shown promising antimicrobial properties. These compounds are effective against a broad spectrum of microorganisms, indicating their potential in developing new antimicrobial treatments (B. S. Holla et al., 2006).

Future Directions

The future directions in the field of quinoline and its derivatives involve the development of new methods and synthetic approaches towards organic compounds . There is also a focus on developments in the synthesis of heterocyclic organic compounds of different classes that have pharmacological activity .

Mechanism of Action

Target of Action

Quinoline, a core structure in this compound, is known to be a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry .

Mode of Action

Quinoline derivatives are known to interact with their targets through various mechanisms, often involving the formation of complexes with proteins or enzymes, which can lead to changes in cellular processes .

Biochemical Pathways

Quinoline and its derivatives are known to influence a wide range of biochemical pathways, depending on their specific structures and targets .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as pH, temperature, and the presence of other molecules can affect the compound’s ability to interact with its targets and exert its effects .

properties

IUPAC Name |

7-[(4-ethoxyanilino)-pyridin-2-ylmethyl]quinolin-8-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N3O2/c1-2-28-18-11-9-17(10-12-18)26-22(20-7-3-4-14-24-20)19-13-8-16-6-5-15-25-21(16)23(19)27/h3-15,22,26-27H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKIYGNLLHIJAIA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(C2=C(C3=C(C=CC=N3)C=C2)O)C4=CC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-cyclohexyl-2-imino-10-methyl-5-oxo-N-(1-phenylethyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2490753.png)

![N,1-Dimethyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]pyrazole-3-carboxamide](/img/structure/B2490755.png)

![2-[5-[4-(Trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B2490756.png)

![1-(2-Methoxypyridin-4-yl)-4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-2-one](/img/structure/B2490757.png)

![4-(9-chloro-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2490760.png)

![N-(2,5-dibromophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B2490761.png)

![(4-ethylphenyl)[7-fluoro-4-(3-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2490766.png)

![N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide](/img/structure/B2490767.png)

![N-(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)-2,2-diphenylacetamide](/img/structure/B2490775.png)